molecular formula C9H8BrFO2 B1444645 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane CAS No. 773097-04-4

2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane

Cat. No.: B1444645
CAS No.: 773097-04-4
M. Wt: 247.06 g/mol
InChI Key: RZLIJHGMYMELEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a bromo and fluoro phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-4-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:

    Reagents: 2-bromo-4-fluorobenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)

    Solvent: Toluene or another suitable organic solvent

    Temperature: Reflux conditions

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (room temperature to reflux)

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone), temperature (room temperature)

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst), solvent (e.g., ether), temperature (room temperature to reflux)

Major Products

    Substitution: Corresponding substituted phenyl dioxolanes

    Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)

    Reduction: Alcohols or alkanes

Scientific Research Applications

2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Material Science: Utilized in the synthesis of novel materials with specific properties.

    Biological Studies: Employed in studies to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-fluorophenyl)acetonitrile
  • 2-Bromo-4-fluorophenol
  • 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Uniqueness

2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical properties compared to other similar compounds. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-(2-bromo-4-fluorophenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-8-5-6(11)1-2-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLIJHGMYMELEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734999
Record name 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773097-04-4
Record name 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane
Reactant of Route 3
Reactant of Route 3
2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane
Reactant of Route 4
Reactant of Route 4
2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane
Reactant of Route 5
Reactant of Route 5
2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane
Reactant of Route 6
Reactant of Route 6
2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.